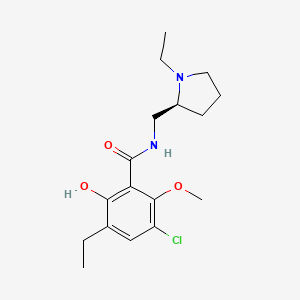

Eticlopride

Overview

Description

Eticlopride is a selective dopamine antagonist that primarily targets the D2 dopamine receptor. It is a substituted benzamide analog with high affinity and selectivity for dopamine D2-like receptors. This compound was initially developed as a potential antipsychotic agent but is now primarily used in pharmacological research to understand dopamine receptor function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eticlopride is synthesized from ethyl-2,4-dimethoxybenzene through a series of intermediate reactions. The synthetic route includes lithiation, carboxylation, demethylation, and chlorination, which produce 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzamide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of standard organic synthesis techniques and reagents. The process is likely scaled up from laboratory methods, ensuring purity and yield through optimized reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: Eticlopride undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the benzamide structure .

Scientific Research Applications

Pharmacological Characterization

Eticlopride was initially developed as a potential antipsychotic agent due to its ability to selectively block dopamine D2-like receptors. Research has demonstrated that this compound is significantly more potent than other compounds in displacing [3H]spiperone binding, making it a valuable tool in pharmacological studies.

Structure-Activity Relationships

The structure-activity relationships of this compound reveal that modifications at specific positions on the benzamide structure can enhance its binding affinity and functional activity at dopamine receptors. For example, the introduction of an ethyl group at the aromatic 5-position and a chlorine at the aromatic 3-position resulted in a compound that was approximately 27 times more potent than remoxipride and nearly 35 times more potent than raclopride in displacing [3H]spiperone binding .

Behavioral Models

This compound has been extensively used in behavioral models to understand the role of dopamine D2 receptors in various behaviors, including:

- Antipsychotic Activity : Studies have shown that this compound can predict antipsychotic activity in animal models, providing insights into its potential effects on psychotic disorders .

- Extrapyramidal Side Effects : Research indicates that this compound can induce extrapyramidal side effects similar to those observed with traditional antipsychotics, allowing researchers to study these adverse effects in controlled environments .

- Learning and Memory : this compound's influence on cognitive functions has been explored through various paradigms, indicating its potential role in modulating learning and memory processes .

Case Studies and Experimental Findings

Several studies have highlighted the applications of this compound in understanding behavioral responses:

- Extinction Learning : A study demonstrated that rats administered this compound during extinction phases showed accelerated extinction responding and decreased reacquisition rates for food reinforcement. This suggests that D2 receptor antagonism may facilitate extinction learning processes .

- Alcohol Consumption : Research involving knockout mice indicated that this compound effectively blocked dopamine agonist-induced behaviors, providing insights into its role in modulating alcohol consumption behaviors .

- Gambling Behavior : Another study examined the effects of systemic administration of this compound on decision-making processes related to gambling, illustrating its influence on risk-taking behaviors .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Mechanism of Action

Eticlopride exerts its effects by selectively binding to and antagonizing the D2 dopamine receptor. This interaction inhibits dopamine signaling, which is crucial in various neurological processes. The blockade of D2 receptors affects pathways involved in motor control, reward, and cognition, making this compound a valuable tool in studying these functions .

Comparison with Similar Compounds

Haloperidol: Another dopamine antagonist used as an antipsychotic.

Pimozide: A dopamine receptor antagonist with similar applications.

Sulpiride: A substituted benzamide with dopamine antagonist properties.

Uniqueness of Eticlopride: this compound is unique due to its high selectivity and affinity for D2-like receptors, making it a preferred choice for research applications. Unlike some other dopamine antagonists, this compound is not used clinically but remains a potent tool for understanding dopamine receptor function and behavior .

Biological Activity

Eticlopride is a substituted benzamide compound primarily recognized for its high affinity and selectivity for dopamine D2-like receptors. Initially developed as a potential antipsychotic agent, it has become a valuable tool in pharmacological research to elucidate the role of dopamine receptors in various behavioral and physiological processes. This article explores the biological activity of this compound, emphasizing its receptor interactions, pharmacological effects, and implications in research.

Structure-Activity Relationships

The structure-activity relationship (SAR) of this compound highlights its potency and selectivity for dopamine D2-like receptors. The compound exhibits a Ki value of approximately 0.92 nM at these receptors, making it significantly more potent than other antipsychotics such as haloperidol (Ki = 1.2 nM) and sulpiride (Ki = 18.2 nM) . This high binding affinity is attributed to specific structural features, including the presence of an ethyl group at the aromatic 5-position and a chlorine atom at the aromatic 3-position, which enhance its receptor interaction .

Table 1: Comparison of Potency among D2-Like Receptor Antagonists

| Compound | Ki (nM) | Relative Potency |

|---|---|---|

| This compound | 0.92 | Most Potent |

| Haloperidol | 1.2 | 1.3 times less potent |

| Sulpiride | 18.2 | Over 20 times less potent |

| Remoxipride | 703 | Over 700 times less potent |

Pharmacological Characterization

This compound is predominantly utilized in preclinical studies to investigate dopaminergic functions and behaviors influenced by D2-like receptor blockade. Notably, it has been employed in various behavioral models to assess extrapyramidal side effects (EPS) and cognitive functions.

Behavioral Effects

Research indicates that this compound administration leads to significant alterations in locomotor activity and stereotypy behaviors in animal models. For instance, studies have shown that this compound can effectively block dopamine-mediated hyperactivity while inducing stereotypy, suggesting a complex interaction with dopaminergic pathways .

Case Study: Dopamine Receptor Function

In a study examining the effects of this compound on dopamine receptor function, researchers found that this compound administration resulted in reduced locomotor activity in rats treated with olanzapine, an atypical antipsychotic known for inducing weight gain and metabolic changes . The findings suggest that this compound's antagonistic properties may mitigate some adverse effects associated with other antipsychotic treatments.

This compound acts primarily as an antagonist at D2-like receptors, leading to inhibition of dopaminergic signaling pathways. This mechanism is crucial in understanding its potential therapeutic applications and side effects.

Dopamine Blockade

The blockade of D2-like receptors by this compound results in decreased dopaminergic activity, which is associated with various behavioral outcomes such as:

Q & A

Q. What experimental models are commonly used to study the behavioral effects of eticlopride, and how do they address D2 receptor modulation?

Basic Research Focus

this compound, a selective dopamine D2 receptor (D2R) antagonist, is frequently studied in rodent and primate models to assess decision-making, reversal learning, and risk preference. Key paradigms include:

- Probabilistic Discounting Tasks : Rats are trained to choose between small/certain and large/risky rewards. This compound administration (e.g., 0.1–1 µg intracerebroventricularly) increases risky choice preference, suggesting D2R blockade alters cost-benefit evaluation .

- Reversal Learning Tasks : Rats learn to associate stimuli with rewards, followed by contingency reversals. This compound (0.1–0.3 mg/kg, subcutaneous) impairs retention of learned rules but does not affect initial acquisition, highlighting its role in cognitive flexibility .

- Primate Associative Learning : Monkeys performing cue-reward association tasks show dose-dependent learning rate changes (e.g., 1–30 µg doses). Lower doses mitigate task abandonment while preserving neural data collection feasibility .

Methodological Consideration : Control for locomotor effects by measuring response latencies and omissions (e.g., this compound does not alter locomotor counts in rats at 0.1–1 µg doses ).

Q. How can researchers resolve contradictions in this compound’s effects across species and behavioral paradigms?

Advanced Research Focus

Discrepancies arise in this compound’s impact on risk preference (increased in rats vs. no effect in monkeys ) and sex-specific responses (e.g., males show reduced reward sensitivity, while females remain unaffected ). To address these:

- Species-Specific Dosing : Adjust doses based on receptor density and bioavailability. For example, primate studies use lower systemic doses (1–30 µg) than rodent ICV administrations (0.1–1 µg) to avoid motor impairments .

- Task Complexity : Probabilistic tasks in rats emphasize reward variance, while primate associative tasks focus on learning dynamics. Cross-validate using analogous paradigms (e.g., adjusting risk/reward ratios).

- Sex Stratification : Include both sexes in study designs and analyze data separately. For instance, male rats exhibit D2R-dependent decision-making changes under this compound (0.075 mg/kg), whereas females show no response .

Data Analysis Tip : Use mixed-effects models to account for intra-subject variability and outlier exclusion criteria (e.g., >2 SD from group mean ).

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on perseverative behavior?

Advanced Research Focus

Perseveration (repeating non-rewarded actions) is quantified via:

- Trials-to-Criterion (TTC) : Compare pre- and post-treatment TTC in reversal learning. This compound (0.3 mg/kg) increases TTC in rats, indicating impaired flexibility. Use repeated-measures ANOVA with treatment × block interactions .

- Error Pattern Analysis : Track consecutive errors in probabilistic tasks. This compound-treated monkeys show elevated perseveration early in learning, resolved by late phases. Apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions .

Methodological Note : Control for apparatus reliability (e.g., exclude data from malfunctioning operant chambers ).

Q. How should researchers design dose-response studies for this compound to isolate D2R-specific effects?

Basic Research Focus

- Dose Range : Start with low systemic doses (0.01–0.075 mg/kg in rats) to avoid off-target D3R effects. Higher doses (>0.1 mg/kg) may induce catalepsy, confounding behavioral measures .

- Administration Routes : Intracerebroventricular (ICV) injections target central D2Rs, while subcutaneous/systemic routes assess peripheral contributions.

- Control Groups : Compare with selective D1 antagonists (e.g., SCH-23390) to dissect D1/D2 pathway interactions .

Validation Step : Confirm receptor occupancy via radioligand binding assays or PET imaging in parallel cohorts.

Q. What neurophysiological metrics are used to link this compound’s behavioral effects to prefrontal cortex (PFC) activity?

Advanced Research Focus

- Single-Unit Recordings : In monkeys, this compound reduces PFC neural differentiation between reward-predictive cues, particularly during early learning phases. Normalize spike rates to saline controls to quantify suppression .

- Local Field Potentials (LFPs) : this compound increases α-oscillations (8–12 Hz) in PFC during memory delays, suggesting altered network synchrony. Use Fourier transforms for spectral analysis .

- Cross-Species Alignment : Compare rodent electrophysiology (e.g., medial PFC theta-gamma coupling) with primate data to identify conserved mechanisms.

Data Presentation : Include raw neural traces and processed heatmaps in supplementary materials, adhering to journal guidelines .

Q. How can contradictory findings on this compound’s role in reinforcement learning be reconciled?

Advanced Research Focus

Studies report both impaired and enhanced learning under this compound. Address this by:

- Task Phase Segmentation : Analyze early vs. late learning phases separately. This compound may impair initial strategy shifts but spare well-learned behaviors .

- Outcome Salience Modulation : Adjust reward magnitudes (e.g., higher rewards mitigate this compound-induced risk aversion in rats ).

- Meta-Analysis : Pool data from standardized paradigms (e.g., Rodent Cognitive Battery) to identify moderator variables (dose, species, sex).

Ethical Consideration : Pre-register hypotheses and analysis plans to reduce confirmation bias .

Properties

IUPAC Name |

5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADCDMQTJNYOSS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048435 | |

| Record name | Eticlopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-12-0 | |

| Record name | Eticlopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eticlopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eticlopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eticlopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETICLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8M468HBH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.